[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-9-yl)thio]acetonitrile
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Overview
Description
[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile is a complex organic compound characterized by its spirocyclic structure, which integrates a benzo[h][1,2,4]triazolo[3,4-b]quinazoline core with a cyclopentane ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclopentane]-4(6H)-one with hydrazine hydrate to form 2-hydrazinyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentane]-4(6H)-one.
Cyclization and Functionalization: This intermediate is then reacted with orthoformic acid ethyl ester or carbon disulfide to yield the triazoloquinazoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted acetonitriles.
Scientific Research Applications
Chemistry
In chemistry, [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential antibacterial, antifungal, and antitumor activities . It can be used as a lead compound for developing new drugs targeting various diseases.
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as enhanced durability or reactivity. Its applications could extend to the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or bind to receptors, thereby modulating biological pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
5H-Spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cycloheptane]-7(11H)-ones: These compounds share a similar core structure but differ in the size of the spirocyclic ring.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a triazole ring fused with a thiadiazine ring, showing diverse pharmacological activities.
Uniqueness
[(7-oxo-7,11-dihydro-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1’-cyclopentan]-9-yl)thio]acetonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H17N5OS |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,16-hexaene-9,1'-cyclopentane]-13-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C19H17N5OS/c20-9-10-26-18-23-22-17-21-15-13-6-2-1-5-12(13)11-19(7-3-4-8-19)14(15)16(25)24(17)18/h1-2,5-6H,3-4,7-8,10-11H2,(H,21,22) |
InChI Key |
GVDZSYOTNXFQFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=C2C(=O)N5C(=N4)NN=C5SCC#N |
Origin of Product |
United States |
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